REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)=[O:3].C(O[CH:19](OCC)[N:20]([CH3:22])[CH3:21])C>>[CH3:19][N:20]([CH3:22])[CH:21]=[CH:1][C:2]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([O:10][CH3:11])[CH:9]=1)=[O:3]
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Name
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|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
|
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
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Name
|
|
Quantity
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2.7 mL
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Type
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reactant
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Smiles
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C(C)OC(N(C)C)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to 0°
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Type
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FILTRATION
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Details
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filtering
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Type
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CUSTOM
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Details
|
drying
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Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |